molecular formula C17H18N4O2 B2994554 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1170100-55-6

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2994554
CAS No.: 1170100-55-6
M. Wt: 310.357
InChI Key: SGRWGRWRSXCENW-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, designed around the versatile 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole nucleus is a well-known pharmacophore with a wide spectrum of reported biological activities, largely attributed to the presence of a toxophoric –N=C–O– linkage within the ring, which can interact with nucleophilic centers in biological systems . This compound features a 5-cyclohexyl moiety on the oxadiazole ring and is functionalized with an indole-3-carboxamide group, a structure commonly found in molecules with pronounced biological effects. Compounds based on the 1,3,4-oxadiazole architecture are frequently investigated for their potential as anticancer agents. Research on analogous structures indicates potential mechanisms of action that include the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cancer proliferation . Furthermore, such compounds are often screened for antimicrobial activity against a panel of bacterial and fungal strains, with specific substitutions on the oxadiazole ring significantly influencing potency . The structural features of this compound, particularly the combination of the cyclohexyl group and the indole carboxamide, make it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is intended for use in in vitro biological screening and hit-to-lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-15(13-10-18-14-9-5-4-8-12(13)14)19-17-21-20-16(23-17)11-6-2-1-3-7-11/h4-5,8-11,18H,1-3,6-7H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWGRWRSXCENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings and case studies.

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1170100-55-6

Synthesis

The compound can be synthesized through various methods involving the reaction of cyclohexyl-substituted oxadiazoles with indole derivatives. One effective synthetic route includes an Aza-Wittig reaction followed by isocyanide-based three-component reactions, yielding a variety of oxadiazole derivatives with potential biological activities .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. The biological evaluation of this compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis and cell cycle arrest at G0-G1 phase
PANC-1 (Pancreatic Cancer)2.41Inhibits proliferation and induces apoptosis
SK-MEL-2 (Melanoma)0.89Selective inhibition of cancer cell growth

The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. This selectivity is crucial for reducing side effects in therapeutic applications.

Mechanistic Studies

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may disrupt cellular machinery responsible for DNA replication and repair, leading to increased apoptosis in malignant cells .

Case Studies

A recent study evaluated a series of oxadiazole derivatives, including this compound, for their efficacy against various cancers:

  • In Vitro Evaluation : The compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range.
  • Flow Cytometry Analysis : This analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls .
  • Structural Modifications : Variations in substituents on the oxadiazole ring were found to significantly influence the anticancer activity, suggesting that further optimization could enhance efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide with key analogs:

Compound Name Key Substituents Molecular Weight Purity (%) HPLC Retention Time (min) Bioactivity Reference
Target Compound Cyclohexyl, indole-3-carboxamide ~340–396* N/A N/A Inferred from analogs
LMM5 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl N/A N/A N/A Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan-2-yl N/A N/A N/A Antifungal (C. albicans)
Compound 54 (N-(5-cyclohexyl-oxadiazol-2-yl)-4-fluorobenzamide) Cyclohexyl, 4-fluorobenzamide N/A 95.5 12.732 N/A
Compound 57 (N-(5-cyclohexyl-oxadiazol-2-yl)-3-phenylbenzamide) Cyclohexyl, 3-phenylbenzamide N/A 99.2 13.318 N/A
Sulfonamide derivatives () Sulfonamide, aryl/hetero substituents N/A N/A N/A Anti-inflammatory, antimicrobial
N-(5-(4-Fluorophenyl)-oxadiazol-2-yl)-dihydroisoquinoline-carboxamide 4-Fluorophenyl, dihydroisoquinoline 338.34 N/A N/A N/A

*Molecular weight inferred from analogs; exact value unavailable in provided evidence.

Key Observations :

  • Substituent Effects: The target compound’s indole carboxamide distinguishes it from benzamide derivatives (e.g., Compounds 54–57), which exhibit higher HPLC purity (>95%) and variable retention times correlated with substituent hydrophobicity .
  • Lipophilicity : Cyclohexyl-substituted oxadiazoles (e.g., Target, LMM11, Compounds 54–57) are generally more lipophilic than phenyl or heteroaryl analogs, favoring passive diffusion across cellular membranes .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for indole-based oxadiazoles, such as threading closure reactions using indole-3-acetic hydrazide (as in ) or coupling of preformed oxadiazoles with activated carbonyl intermediates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between 5-cyclohexyl-1,3,4-oxadiazol-2-amine and indole-3-carboxylic acid derivatives. A general protocol involves:

Activation of the carboxylic acid using reagents like oxalyl chloride or thionyl chloride.

Coupling with the oxadiazole amine in the presence of a base (e.g., pyridine) under reflux conditions.

Purification via recrystallization or column chromatography.

  • Key Validation : Confirm structure using 1^1H NMR, 13^{13}C NMR, and ESI-MS/APCI-MS (e.g., as in and for analogous compounds) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; indole NH at δ ~10–12 ppm) and 13^{13}C NMR (oxadiazole carbons at ~160–170 ppm).
  • Mass Spectrometry : ESI-MS or APCI-MS to confirm molecular ion peaks (e.g., [M+H]+^+).
  • HPLC : Retention times and purity assessment (e.g., >95% purity as in ) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Approaches :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., oxadiazole derivatives in showed antimicrobial potential) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., oxadiazole-indole hybrids in exhibited antitumor activity) .

Advanced Research Questions

Q. How can substituent variations on the oxadiazole or indole moieties influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Oxadiazole Substituents : Cyclohexyl groups enhance lipophilicity and membrane permeability compared to aromatic substituents (e.g., chlorophenyl in ).
  • Indole Modifications : Methyl or halogen substitutions at the indole 5-position may improve receptor binding (analogous to indole carboxamides in ) .
    • Experimental Design : Synthesize derivatives (e.g., halogenated indoles or bulky oxadiazole substituents) and compare IC50_{50} values in target assays.

Q. What strategies can resolve contradictions in reported biological activities of oxadiazole-indole hybrids?

  • Data Analysis Framework :

Compare assay conditions (e.g., cell lines, concentrations).

Evaluate structural differences (e.g., vs. 18: chlorophenyl vs. cyclohexyl substituents).

Use computational docking to assess binding modes to targets (e.g., enzymes or receptors) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications (as in for solvatochromic studies) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

Q. What advanced techniques elucidate the mechanism of action (MoA) for this compound?

  • Experimental Approaches :

  • Receptor Binding Assays : Radioligand competition studies (e.g., for kinase or GPCR targets, as in for CB1 receptor ligands) .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways.

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